molecular formula C16H12Cl2OS B13099394 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13099394
M. Wt: 323.2 g/mol
InChI Key: AXEBOTGEENZNOF-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C16H12Cl2OS It is characterized by the presence of a dichlorophenyl group, a thiobenzaldehyde group, and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl groups but different functional groups.

    2,5-Dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group and an isothiocyanate functional group.

Uniqueness

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and an oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

AXEBOTGEENZNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S

Origin of Product

United States

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